3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine moiety substituted with a 3,4-dimethylbenzoyl group and a pyridazine ring bearing a 3,4,5-trimethylpyrazole substituent. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, anti-bacterial, and anti-viral properties .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-15-6-7-20(14-16(15)2)23(30)28-12-10-27(11-13-28)21-8-9-22(25-24-21)29-19(5)17(3)18(4)26-29/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBWJDLQXLYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The dimethylbenzoyl group on the target compound’s piperazine ring introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration compared to the chlorophenoxypropyl group in the compound .
- The 3,4,5-trimethylpyrazole substituent on the pyridazine ring may confer greater metabolic stability than simpler pyrazole derivatives (e.g., unsubstituted pyrazoles in ) due to steric protection of the heterocycle .
Critical Analysis :
- The anti-viral activity observed in chlorophenoxypropyl-substituted pyridazines suggests that the target compound’s dimethylbenzoyl group—with similar aromaticity but reduced polarity—might target viral proteases or polymerases.
- Pyrazolo[3,4-d]pyrimidines in undergo isomerization under specific conditions , whereas the target compound’s fully substituted pyrazole likely resists such transformations, enhancing its stability in physiological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
